N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-14-11-16(6-8-17(14)23-2)27(21,22)20-9-3-4-10-24-15-5-7-18-19(12-15)26-13-25-18/h5-8,11-12,20H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFZVBNKXGAYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides spatial orientation and flexibility.
- Benzenesulfonamide group : Often associated with anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is particularly noted for its role in inhibiting enzymes linked to inflammatory pathways and cancer progression.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell proliferation and inflammation.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways .
- Signal Transduction Modulation : The structural components allow for interactions that can alter signaling pathways within cells.
In Vitro Studies
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing benzenesulfonamide moieties have shown IC50 values ranging from 6 to 20 µM against HeLa cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11 | HeLa | 6 | Apoptosis induction via caspase activation |
| 12 | HeLa | 7 | Apoptosis induction via caspase activation |
| 13 | HeLa | 18 | Apoptosis induction via caspase activation |
Case Studies
- Cytotoxic Activity : In a study evaluating the cytotoxic effects of related compounds on HeLa cells, it was found that treatment with these compounds significantly increased the early apoptotic population and activated caspases .
- Anti-inflammatory Properties : The sulfonamide component has been linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of the compound remains under investigation but is expected to involve metabolic pathways common to similar sulfonamide compounds. Preliminary studies suggest that metabolic stability may vary significantly based on structural modifications.
Scientific Research Applications
Anticancer Properties : Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For example, derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, derivatives have shown excellent enzyme inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 to 25.06 nM, indicating potent activity against CA IX .
Therapeutic Potential
Anti-inflammatory Applications : The sulfonamide group within the compound is associated with anti-inflammatory properties. Compounds featuring this group have been explored for their ability to modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Neurological Implications : Some studies suggest that compounds with similar structures may also possess neuroprotective effects. This potential has been linked to their ability to inhibit acetylcholinesterase and other enzymes involved in neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for benzo[d][1,3]dioxole derivatives range broadly (55–85%), with sulfonamide-linked compounds (e.g., 1r , 5p ) showing moderate-to-high yields (63–78%) . Piperazine derivatives (e.g., 21 , 25 ) exhibit comparable yields (65–75%) but require HCl salt formation for stabilization .
- Melting Points : Sulfonamide derivatives (5p , 1r ) melt at 171–172°C, aligning with rigid aromatic systems. Piperazine HCl salts (21 , 25 ) show higher melting points (177–178°C) due to ionic interactions .
- NMR Signatures : Methylenedioxy protons consistently resonate at ~5.9–6.0 ppm. Sulfonamide NH protons (e.g., 5p ) appear downfield (~12.85 ppm), whereas piperazine CH2 groups resonate at 2.6–3.5 ppm .
Functional Group Impact
- Sulfonamide vs.
- Linker Flexibility : The but-2-yn-1-yl spacer in the target compound introduces linear rigidity, contrasting with the flexible ethyl or allyl linkers in 1r and 21 . This may reduce conformational entropy, favoring target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in 25 ) lower electron density on aromatic rings, altering solubility and reactivity. The 4-methoxy-3-methyl group in the target compound may enhance lipophilicity compared to halogenated analogues .
Elemental Analysis Consistency
All compounds show close agreement between calculated and experimental elemental values (e.g., 25 : C 62.25% vs. 62.41%), confirming synthetic purity. Deviations <0.5% are typical for well-optimized protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxol-5-yloxy moiety to a but-2-yn-1-yl backbone, followed by sulfonamide formation. Key steps include:
- Use of palladium-catalyzed cross-coupling for alkyne functionalization .
- Sulfonylation with 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
- Critical Consideration : Yield optimization requires strict control of reaction temperature and stoichiometric ratios of intermediates.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive characterization employs:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the alkyne, benzodioxole, and sulfonamide groups .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- X-ray crystallography to resolve stereoelectronic effects, particularly the conformation of the but-2-yn-1-yl linker .
Q. What purification techniques are most effective for isolating this sulfonamide derivative?
- Methodological Answer :
- Liquid-liquid extraction using dichloromethane/water phases to remove polar byproducts .
- Recrystallization from ethanol or acetonitrile to enhance purity .
- HPLC with C18 columns for analytical-scale separation, using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound's bioactivity?
- Methodological Answer :
- Synthesize analogs with variations in the benzodioxole ring (e.g., halogenation) or sulfonamide substituents (e.g., methoxy vs. ethoxy groups) .
- Evaluate binding affinity to target receptors (e.g., cannabinoid receptors) via radioligand displacement assays .
- Use molecular docking to predict interactions with receptor active sites (e.g., AutoDock Vina with CB2 receptor models) .
Q. What computational strategies are suitable for modeling the compound's pharmacokinetic properties?
- Methodological Answer :
- Physicochemical descriptor calculation : LogP (lipophilicity), polar surface area, and solubility via software like MarvinSketch .
- ADMET prediction : Tools like SwissADME assess metabolic stability, cytochrome P450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics simulations to study membrane permeability using lipid bilayer models .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Conduct meta-analysis of published IC₅₀/Ki values, accounting for assay variability (e.g., cell lines, radioligand concentrations) .
- Perform head-to-head comparative studies under standardized conditions (e.g., uniform receptor preparation and buffer systems) .
- Validate selectivity via counter-screening against structurally unrelated receptors .
Q. What experimental approaches are recommended for assessing in vitro toxicity?
- Methodological Answer :
- MTT assay in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to measure cytotoxicity .
- Ames test for mutagenicity screening using Salmonella typhimurium strains .
- hERG channel inhibition assay to evaluate cardiotoxicity risks .
Data Analysis and Technical Challenges
Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode, using deuterated internal standards for calibration .
- Method validation per ICH guidelines: linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) .
Q. What strategies mitigate instability of the but-2-yn-1-yl linker during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
